5-Methoxy-2-methylquinolin-8-ol hydrochloride
Overview
Description
5-Methoxy-2-methylquinolin-8-ol hydrochloride is a synthetic chemical compound with the CAS Number: 1803585-62-7 . It has a molecular weight of 225.67 and its IUPAC name is this compound . It is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO2.ClH/c1-7-3-4-8-10 (14-2)6-5-9 (13)11 (8)12-7;/h3-6,13H,1-2H3;1H .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 225.67 .Scientific Research Applications
Synthesis and Characterization
- 5-Methoxy-2-methylquinolin-8-ol hydrochloride is involved in the synthesis of various crystalline compounds, particularly methyl and phosphinyl derivatives of 2-methylquinolin-8-ol. These compounds have been characterized by spectroscopic methods such as IR, UV–vis, and NMR, and their electronic spectra have been computed using density functional theory (DFT) methods (Małecki et al., 2010).
Antimicrobial Properties
- The antimicrobial potentials of this compound and its analogues have been explored, particularly against foodborne bacteria. These compounds have shown significant antimicrobial activities, suggesting their potential application in developing natural preservatives for food products (Kim et al., 2014).
Dental Plaque Inhibition
- Derivatives of this compound have been synthesized and evaluated for their antiplaque activity in vitro. Some analogs demonstrated significant activity against dental plaque, highlighting their potential application in oral hygiene products (Warner et al., 1975).
Tubulin-Polymerization Inhibition
- Some derivatives of this compound have been found to inhibit tubulin polymerization, targeting the colchicine site. This property indicates potential applications in cancer therapy, as these compounds can disrupt microtubule formation and consequently inhibit tumor growth (Wang et al., 2014).
Anti-Corrosion Properties
- In the field of materials science, derivatives of this compound have shown promise as anti-corrosion agents for metals in acidic environments. This application is particularly relevant in industries where metal preservation is critical (Douche et al., 2020).
Fluorescence and Luminescence
- Studies have demonstrated the luminescent properties of certain this compound derivatives, which could be exploited in the development of fluorescent materials for various applications (Kimber et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
5-methoxy-2-methylquinolin-8-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2.ClH/c1-7-3-4-8-10(14-2)6-5-9(13)11(8)12-7;/h3-6,13H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGYTEMTOYTWTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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